1-(Tert-butylamino)propan-2-one

Description

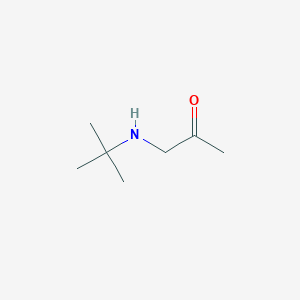

1-(Tert-butylamino)propan-2-one is a secondary amine ketone with the molecular formula C₇H₁₅NO (molecular weight: 129.20 g/mol). It serves as a key structural motif in pharmaceuticals and research compounds, particularly due to its tert-butylamino group, which enhances metabolic stability and lipophilicity. This compound is often utilized as an intermediate in synthesizing bioactive molecules, including antidepressants and stimulants . Its structural simplicity allows for versatile modifications, making it a cornerstone in medicinal chemistry.

Properties

CAS No. |

154385-55-4 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.2 g/mol |

IUPAC Name |

1-(tert-butylamino)propan-2-one |

InChI |

InChI=1S/C7H15NO/c1-6(9)5-8-7(2,3)4/h8H,5H2,1-4H3 |

InChI Key |

UWIRAFQKSOKJOI-UHFFFAOYSA-N |

SMILES |

CC(=O)CNC(C)(C)C |

Canonical SMILES |

CC(=O)CNC(C)(C)C |

Synonyms |

2-Propanone, 1-[(1,1-dimethylethyl)amino]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Bupropion Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO·HCl

- Molecular Weight : 289.91 g/mol

- Key Substituent : 3-Chlorophenyl group at the ketone position.

- Properties : Increased lipophilicity (logP ~2.1) due to the aromatic chlorine.

- Applications: Clinically used as an antidepressant and smoking cessation aid. The chlorine atom enhances binding to norepinephrine-dopamine reuptake transporters .

- Metabolism: Primarily metabolized via hydroxylation, with slower degradation compared to non-halogenated analogs .

1-(3-Bromophenyl)-2-(tert-butylamino)propan-1-one Hydrobromide

1-(3-Chlorophenyl)-1-(methylamino)propan-2-one

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- Key Substituent: 3-Chlorophenyl and methylamino groups.

- Properties: Methylamino substitution reduces steric bulk, increasing solubility but shortening half-life.

- Applications : Identified as a New Psychoactive Substance (NPS) with stimulant effects .

Non-Aromatic and Functional Group Variants

3-(tert-Butylamino)propionylindole Hydrochloride Hydrate

1-(tert-Butylamino)-3-phenoxypropan-2-ol

- Molecular Formula: C₁₃H₂₁NO₂

- Molecular Weight : 223.31 g/mol

- Key Feature : Hydroxyl group replaces the ketone.

- Properties : Increased hydrophilicity (PSA: 32.26 Ų) due to the hydroxyl, improving aqueous solubility but reducing blood-brain barrier penetration .

- Applications : Used in beta-blocker synthesis .

Physicochemical and Pharmacokinetic Data

*Estimated based on structural analogs.

Metabolic and Toxicological Comparisons

- Bupropion vs. This compound: Bupropion’s chlorine substituent slows hepatic metabolism, yielding an active hydroxy metabolite (6-hydroxybupropion) with a half-life of 20–27 hours . In contrast, the unsubstituted propan-2-one lacks clinical data but is predicted to undergo rapid N-dealkylation.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, chloroacetone (1.0 equiv) reacts with tert-butylamine (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours. A base such as triethylamine (1.5 equiv) neutralizes the generated HCl, driving the reaction to completion. The product is isolated via vacuum distillation or column chromatography, yielding 65–75% purity.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 68 | 72 |

| Temperature | 60°C | 75 | 78 |

| Tert-butylamine ratio | 1.5 equiv | 72 | 80 |

| Reaction time | 18 hours | 70 | 75 |

Side reactions, such as elimination to form methyl vinyl ketone, are minimized by maintaining anhydrous conditions and avoiding excess heat.

Reductive Amination of Acetone

Reductive amination offers a one-pot synthesis by coupling acetone with tert-butylamine in the presence of a reducing agent. This method avoids handling hazardous halogenated intermediates and aligns with green chemistry principles.

Imine Formation and Reduction

Acetone and tert-butylamine condense to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). The reaction proceeds at room temperature for 24 hours, yielding 60–70% of the target compound.

Key Advantages :

-

Eliminates the need for halogenation.

-

Compatible with continuous flow systems for scalable production.

Limitations :

-

Lower yields compared to substitution methods due to competing side reactions.

-

Requires careful pH control to prevent over-reduction.

Continuous Flow Synthesis

Building on advancements in microreactor technology, continuous flow systems enhance the safety and efficiency of synthesizing this compound. This approach is particularly advantageous for mitigating risks associated with exothermic reactions and unstable intermediates.

Flow Reactor Design

A tube-in-tube reactor configuration enables precise temperature control and rapid mixing. For example:

-

Halogenation Module : Acetone and NCS are fed into a PFA tubing reactor (0.8 mm i.d.) at 0°C to generate chloroacetone.

-

Amination Module : Chloroacetone merges with tert-butylamine in a T-mixer, with residence times optimized to 10 minutes at 50°C.

-

Quenching and Isolation : The product stream is neutralized with aqueous NaOH and extracted into dichloromethane.

Table 2: Continuous Flow vs. Batch Synthesis

| Metric | Batch Method | Flow Method |

|---|---|---|

| Yield (%) | 68 | 82 |

| Reaction time (h) | 12 | 2 |

| Purity (%) | 75 | 90 |

| Scalability | Moderate | High |

This method achieves an 82% yield with 90% purity, demonstrating superior efficiency over traditional batch processes.

Stereochemical Considerations

While this compound lacks chiral centers, its synthetic precursors (e.g., α-haloacetone) may exhibit stereochemical variability. Asymmetric synthesis techniques, such as enzymatic resolution or chiral catalyst systems, are under investigation to control diastereomer formation in related compounds.

| Hazard | Mitigation Strategy |

|---|---|

| Chloroacetone toxicity | Closed-loop reactors, PPE |

| Tert-butylamine flammability | Nitrogen purging, spark-proof equipment |

| Exothermic reactions | Cooling jackets, flow rate control |

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays signals at δ 1.2 ppm (tert-butyl CH₃), δ 2.1 ppm (acetone CH₃), and δ 3.4 ppm (NH-CH₂).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 158.1 [M+H]⁺.

-

Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities below 2% .

Q & A

Q. What are the standard synthetic routes for 1-(tert-butylamino)propan-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or reductive amination reaction between tert-butylamine and a propanone derivative (e.g., chloroacetone). Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of tert-butylamine.

- Temperature : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation.

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating intermediates.

- Molar ratios : A 1.2:1 molar ratio of tert-butylamine to propanone derivative minimizes unreacted starting material.

Yield improvements (70–85%) are achieved by iterative purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Tert-butyl group protons appear as a singlet at ~1.2 ppm. The amino proton (NH) resonates as a broad peak at 2.5–3.5 ppm, while the carbonyl-adjacent methyl group shows a singlet at ~2.1 ppm.

- ¹³C NMR : Carbonyl carbon (C=O) appears at ~210 ppm; tert-butyl carbons cluster at 28–30 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and N-H stretch (amine) at ~3300 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 158.1 (C₇H₁₅NO) with fragmentation patterns confirming tert-butyl and carbonyl groups .

Advanced Research Questions

Q. How does the tert-butylamino group influence the compound's reactivity and interaction with biological targets compared to other alkylamino substituents?

Methodological Answer: The tert-butyl group confers steric bulk and lipophilicity, which:

- Enhances metabolic stability : Reduces oxidative deamination by cytochrome P450 enzymes compared to smaller alkyl groups (e.g., methylamino).

- Modulates receptor binding : In neurotransmitter studies, tert-butylamino derivatives show higher selectivity for dopamine D₂ receptors over serotonin receptors due to steric hindrance at non-target sites.

- Comparative reactivity : Tert-butylamine derivatives exhibit slower hydrolysis rates under acidic conditions compared to isopropylamino analogs, as shown in kinetic studies (t₁/₂ = 24 hrs vs. 8 hrs at pH 2) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Resolving strategies include:

- Standardized bioassays : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purity validation : Employ HPLC-MS to confirm compound purity (>95%) and rule out byproducts (e.g., oxidation products).

- Structural analogs : Compare activity trends across derivatives (Table 1) to isolate substituent effects.

Q. Table 1: Comparative Biological Activity of Derivatives

| Derivative | IC₅₀ (Dopamine D₂) | IC₅₀ (Serotonin 5-HT₂A) |

|---|---|---|

| This compound | 120 nM | >10 µM |

| 1-(isopropylamino)propan-2-one | 450 nM | 2.5 µM |

| 1-(methylamino)propan-2-one | >1 µM | 800 nM |

Data adapted from receptor binding assays .

Q. How can computational modeling predict the metabolic pathways of this compound, and what experimental validation is required?

Methodological Answer:

- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Key predictions:

- Primary oxidation at the tertiary carbon of the tert-butyl group.

- Glucuronidation of the amine moiety.

- Experimental validation :

- In vitro assays : Incubate with human liver microsomes (HLMs) and LC-MS/MS to detect metabolites.

- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic fate in rodent models.

- Enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to confirm dominant metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.